2-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid
Description
Key Structural Features:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₃N₃O₂ |
| Molecular Weight | 207.23 g/mol |
| SMILES | C1CCN(C1)CC2=NC=CC(=N2)C(=O)O |
| Hydrogen Bond Donors | 1 (carboxylic acid -OH) |
| Hydrogen Bond Acceptors | 5 (3 N, 2 O) |
Crystallographic Analysis and Conformational Isomerism
X-ray diffraction studies of analogous pyrimidine-carboxylic acid derivatives reveal monoclinic or orthorhombic crystal systems with unit cell parameters influenced by hydrogen-bonding networks. For example, the catalytic domain of human RPTPH (PDB: 7xc0) crystallizes in space group P3₂ with unit cell dimensions a = 56.46 Å, b = 56.46 Å, c = 80.45 Å. While direct crystallographic data for 2-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid remains unpublished, related compounds exhibit:
- Conformational flexibility in the pyrrolidine ring (puckering parameters Δ = 0.2–0.5 Å).
- Planar pyrimidine-carboxylic acid moiety (torsion angles < 5° deviation from coplanarity).
- Intermolecular hydrogen bonds between carboxylic acid groups (O···O distances: 2.6–2.8 Å).
Electronic Structure and Resonance Stabilization Mechanisms
Density functional theory (DFT) calculations on pyrimidine-carboxylic acids show significant resonance stabilization (∼30 kcal/mol) via conjugation between the pyrimidine ring and carboxylic acid group. Key electronic features include:
- Delocalized π-system : The pyrimidine ring’s N1-C2-N3-C4-C5-C6 framework allows for charge distribution across the heterocycle.
- Carboxylic acid resonance : The -COOH group adopts a planar configuration, with partial double-bond character in the C=O bond (bond order = 1.8).
- Pyrrolidine effects : The electron-donating pyrrolidine group increases electron density at C2 (Mulliken charge: −0.12 e) versus unsubstituted pyrimidine (+0.08 e).
$$
\text{Resonance contribution} = \frac{\Delta E_{\text{resonance}}}{RT} \approx 12.5 \quad (\text{at 298 K})
$$
Comparative Analysis with Related Pyrimidine Carboxylic Acid Derivatives
Substituent Effects on Physicochemical Properties:
| Compound | Molecular Weight (g/mol) | LogP | Hydrogen Bond Acceptors |
|---|---|---|---|
| This compound | 207.23 | 0.78 | 5 |
| 6-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid | 193.20 | 0.45 | 5 |
| Pyrimidine-4-carboxylic acid | 124.10 | −0.92 | 4 |
| 5-Chloro-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid | 227.65 | 1.34 | 5 |
Key Trends :
- Pyrrolidine substitution at position 2 increases hydrophobicity (LogP +1.70 vs. unsubstituted pyrimidine-4-carboxylic acid).
- Chlorine addition (e.g., 5-chloro derivative) further elevates LogP by 0.56 units.
- Positional isomerism : 6-Pyrrolidinyl analogs exhibit reduced molecular symmetry, lowering melting points by 15–20°C compared to 2-substituted derivatives.
Structural Comparisons:
- 2- vs. 4-Substituted analogs : 2-Pyrrolidinyl derivatives show greater planarity (dihedral angle: 8° vs. 22° in 4-substituted isomers).
- Ring size effects : Piperidine-substituted analogs (6-membered ring) exhibit enhanced solubility (25 mg/mL vs. 18 mg/mL for pyrrolidine derivatives).
Properties
IUPAC Name |
2-pyrrolidin-1-ylpyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c13-8(14)7-3-4-10-9(11-7)12-5-1-2-6-12/h3-4H,1-2,5-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSRCSGVWFNQPFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=CC(=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
A novel method reported for related pyrimidine-4-carboxylic acid esters involves Minisci homolytic alkoxycarbonylation of 5-halopyrimidines. This radical-based approach allows regioselective introduction of the carboxylate ester group in a single step, which can be further modified to introduce the pyrrolidinyl substituent.
- This method is efficient for synthesizing 5-halopyrimidine-4-carboxylic acid esters but can be adapted for 2-substituted derivatives.
- It reduces the number of synthetic steps and improves yields compared to traditional multi-step methods.
Detailed Synthetic Route Example
A representative synthesis of a related pyrimidine derivative involving pyrrolidinyl substitution is outlined below, adapted from patent WO2023285342A2:
| Step | Reaction Type | Starting Material | Reagents/Conditions | Product/Intermediate |
|---|---|---|---|---|
| 1 | Amide coupling | (R)-2-(t-butoxycarbonylamino)-3-(diethoxyphosphoryl)propionic acid (Compound 2) + piperazine-1-carboxylic acid butyl ester | Coupling agent: T3P or EDC, HOBt | Amide intermediate (Compound 3) |
| 2 | Deprotection | Compound 3 | Acidic conditions: TFA in DCM or HCl in dioxane | Free amine intermediate (Compound 4) |
| 3 | Coupling with pyrimidine acid salt | Compound 4 + (S)-6-(3-methoxypyrrolidin-1-yl)-2-phenylpyrimidine-4-carboxylic acid sodium salt (Compound 6) | Coupling agent: EDC, HOBt | Target compound derivative (Compound 7) |
| 4 | Hydrolysis/Saponification | (S)-6-(3-methoxypyrrolidin-1-yl)-2-phenylpyrimidine-4-carbonitrile (Compound 5) | Base: aqueous NaOH in 2-propanol | Pyrimidine-4-carboxylic acid salt (Compound 6) |
This sequence demonstrates the use of amide coupling, protecting group strategies, and saponification to introduce the pyrrolidinyl substituent and carboxylic acid functionality on the pyrimidine ring.
Comparative Table of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Nucleophilic substitution | Direct displacement of halogen by pyrrolidine | Straightforward, widely used | Requires suitable halogenated precursor |
| Amide coupling and amidation | Activation of carboxylic acid, coupling with amine | High selectivity, versatile for derivatives | Multiple steps, need for coupling agents |
| Radical alkoxycarbonylation | Minisci reaction for ester formation | Regioselective, fewer steps, good yields | Less common, requires radical conditions |
Research Findings and Optimization Notes
- Structure-Activity Relationship (SAR) studies on pyrimidine-4-carboxamide derivatives indicate that substitution at the 2-position with amines like pyrrolidine can influence biological activity and physicochemical properties.
- Optimization of coupling conditions (choice of coupling agent, solvent, temperature) is critical for maximizing yield and purity.
- Protecting groups such as t-butoxycarbonyl (Boc) are commonly used to mask amines during multi-step synthesis and are removed under acidic conditions.
- Hydrolysis of nitrile precursors to carboxylic acids is efficiently achieved using aqueous base in alcoholic solvents.
- Radical-based methods offer promising alternatives for scale-up due to fewer steps and operational simplicity, though they require careful control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
2-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid has been investigated for its potential therapeutic applications due to its interactions with various biological targets:
- Enzyme Inhibition : The compound has shown promise as an inhibitor of N-acyl-phosphatidylethanolamine-specific phospholipase D (NAPE-PLD), which plays a crucial role in lipid metabolism. Inhibition of this enzyme can modulate endocannabinoid levels, potentially aiding in pain management .
- Anti-inflammatory Effects : Studies indicate that this compound can inhibit cyclooxygenase (COX) enzymes, suggesting its utility in developing anti-inflammatory drugs. Its IC50 values have been reported to be comparable to established anti-inflammatory agents like celecoxib .
2. Biological Activity
The compound's biological activity is attributed to its ability to interact with specific molecular targets:
- Antimicrobial Activity : Derivatives of this compound have demonstrated significant antimicrobial properties against various pathogens. For instance, it has shown an MIC of 0.025 mg/mL against E. coli .
| Compound | MIC (mg/mL) | Target Organism |
|---|---|---|
| This compound | 0.025 | E. coli |
| Other derivatives | 0.0048 | S. aureus |
3. Structure-Activity Relationship (SAR)
SAR studies reveal that modifications in the substituents of the pyrimidine ring significantly affect biological activity:
| Modification | Effect on Activity |
|---|---|
| Addition of Methyl Group | Increased lipophilicity |
| Substitution at R3 | Enhanced enzyme inhibition |
| Replacement with Hydroxypyrrolidine | Improved potency by 10-fold |
These insights guide the rational design of analogs with improved pharmacological properties.
Case Studies
Case Study 1: Inhibition of NAPE-PLD
A focused study optimized structural modifications to enhance the potency of compounds targeting NAPE-PLD inhibition, making them suitable for further pharmacological exploration .
Case Study 2: Antimicrobial Testing
Another investigation tested various derivatives against common pathogens, confirming their potential as antibacterial agents with promising MIC values .
Case Study 3: Anti-inflammatory Research
Research highlighted the anti-inflammatory potential of related compounds through assays measuring COX enzyme inhibition, providing insights into their therapeutic applications in inflammatory diseases .
Industrial Applications
In addition to its research applications, this compound is utilized in the synthesis of agrochemicals and other industrially relevant molecules. Its role as a building block for more complex heterocyclic compounds makes it valuable in the development of new materials and chemicals .
Mechanism of Action
The mechanism of action of 2-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor modulator, depending on its structure and functional groups. It may bind to active sites or allosteric sites on proteins, thereby modulating their activity. The pathways involved can include inhibition of kinase activity, modulation of receptor signaling, and interference with metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular differences between 2-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid and related compounds:
Key Observations:
- Chlorine atoms () increase molecular weight and reactivity, influencing binding affinity .
- Core Modifications: Thieno-fused pyrimidines () exhibit enhanced antimicrobial activity due to increased aromaticity and electron-rich regions .
Biological Activity
2-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid, also known as 6-Methyl-2-pyrrolidin-1-yl-pyrimidine-4-carboxylic acid, is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with a pyrrolidine group and a carboxylic acid moiety. Its chemical structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Weight | 197.23 g/mol |
| IUPAC Name | 6-methyl-2-pyrrolidin-1-ylpyrimidine-4-carboxylic acid |
| InChI Key | KVXSNQUEKAVHCN-UHFFFAOYSA-N |
Enzyme Inhibition
One of the primary biological activities of this compound is its role as an inhibitor of specific enzymes. Research has shown that this compound can inhibit the enzyme NAPE-PLD, which is involved in the metabolism of bioactive lipids such as anandamide. In vitro studies have demonstrated that modifications to its structure can significantly enhance its inhibitory potency, making it a valuable tool for studying lipid metabolism and related pathways .
Case Study : In a study focusing on SAR, modifications to the substituents on the pyrimidine ring increased the compound's potency by up to tenfold compared to parent compounds . The most potent derivative identified had an IC50 value of approximately 72 nM.
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties. It has been shown to suppress cyclooxygenase (COX) activity, which is crucial in mediating inflammation. Specifically, derivatives of this compound have demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib .
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. For instance, as an NAPE-PLD inhibitor, it modulates the levels of endocannabinoids, thereby influencing various physiological processes including pain perception and mood regulation .
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of pyrimidine derivatives. The presence of a methyl group at the 6-position and a pyrrolidine group at the 2-position significantly affects both the steric and electronic properties of the molecule.
Table 2: SAR Analysis
| Modification | Effect on Activity |
|---|---|
| Addition of Methyl Group | Increased lipophilicity |
| Substitution at R3 | Enhanced enzyme inhibition |
| Replacement with Hydroxypyrrolidine | Improved potency by 10-fold |
Therapeutic Applications
Given its diverse biological activities, this compound holds promise for various therapeutic applications:
- Pain Management : As an NAPE-PLD inhibitor, it may be useful in managing pain through modulation of endocannabinoid levels.
- Anti-inflammatory Treatments : Its ability to inhibit COX enzymes positions it as a candidate for developing new anti-inflammatory drugs.
- Neuropharmacology : The compound's effects on lipid metabolism could have implications for neurological disorders where endocannabinoid signaling is disrupted.
Q & A
What are the key structural features of 2-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid that influence its biological activity?
The compound’s pyrrolidine ring and pyrimidine core, combined with the carboxylic acid group at position 4, enable hydrogen bonding and π-stacking interactions with biological targets such as enzymes or receptors. These interactions enhance binding affinity and selectivity, making it a candidate for drug discovery, particularly in cancer and inflammatory diseases .
What are common synthetic routes for this compound?
A standard method involves nucleophilic substitution between pyrimidine-4-carboxylic acid derivatives and pyrrolidine in polar aprotic solvents (e.g., DMF or DMSO) under reflux. Reaction optimization includes adjusting solvent polarity, temperature (typically 80–120°C), and stoichiometry to achieve yields >75% .
How can reaction conditions be optimized for high-yield synthesis?
Optimization strategies include:
- Solvent selection : DMSO improves solubility of intermediates.
- Catalysts : Use of mild bases (e.g., K₂CO₃) to facilitate substitution.
- Scale-up : Continuous flow synthesis reduces reaction time and waste .
Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) enhances purity.
What strategies are recommended for designing antimicrobial activity studies?
- In silico docking : Predict binding to targets like TrmD (a bacterial methyltransferase) using AutoDock Vina or Schrödinger Suite .
- In vitro testing : Screen against Staphylococcus aureus (ATCC 25923) and clinical isolates, measuring minimum inhibitory concentrations (MICs) via broth microdilution .
How to address contradictions between computational docking predictions and experimental bioactivity data?
- Re-evaluate docking parameters : Adjust grid box size or flexibility of the binding site.
- Compound purity : Confirm via HPLC (>95%) to rule out impurities affecting activity.
- Off-target effects : Use proteome-wide profiling (e.g., kinome screens) to identify unintended interactions.
- Molecular dynamics (MD) : Simulate binding stability over 100 ns to validate docking poses .
What spectroscopic methods characterize this compound?
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., pyrrolidine N-CH₂ at δ ~3.5 ppm).
- IR : Carboxylic acid C=O stretch at ~1700 cm⁻¹.
- Mass spectrometry : ESI-MS ([M+H]⁺ at m/z 222.1) validates molecular weight .
How to apply green chemistry in synthesizing this compound?
- Solvents : Replace DMF with cyclopentyl methyl ether (CPME), a bio-based solvent.
- Catalysts : Use immobilized lipases for mild, selective acylation.
- Microwave-assisted synthesis : Reduces energy consumption (30 minutes vs. 12 hours conventional) .
What are the challenges in structure-activity relationship (SAR) analysis for derivatives?
- Balancing hydrophilicity : Carboxylic acid improves solubility but may reduce membrane permeability.
- Substitution effects : Introducing electron-withdrawing groups (e.g., -NO₂) at pyrimidine positions alters electronic density, affecting target binding.
- QSAR models : Use Gaussian-based DFT calculations to predict logP and pKa for SAR optimization .
How is the purity of this compound assessed post-synthesis?
- HPLC : C18 column (5 µm), 30:70 acetonitrile/water (0.1% TFA), retention time ~8.2 min.
- Elemental analysis : Validate C, H, N content (±0.3% theoretical).
- Melting point : Sharp range (e.g., 198–200°C) indicates high crystallinity .
What in vitro assays are suitable for evaluating enzyme inhibition?
- Fluorescence-based assays : Measure IC₅₀ against kinases (e.g., EGFR) using ADP-Glo™.
- Surface plasmon resonance (SPR) : Determine binding kinetics (kₐₙ/ₖₒff) for target enzymes.
- Cellular assays : Monitor apoptosis in cancer cell lines (e.g., MCF-7) via flow cytometry .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
